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Compound of Interest

Compound Name: Flupoxam

Cat. No.: B1168991 Get Quote

Flupoxam: An In-Depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupoxam is a synthetically produced herbicide classified under the triazole chemical family. Its

primary application is in the control of broad-leaved weeds, particularly in cereal crops. The

herbicidal activity of Flupoxam stems from its ability to inhibit cellulose biosynthesis in

susceptible plants, leading to the disruption of cell wall formation and ultimately, plant death.

This technical guide provides a comprehensive overview of Flupoxam, focusing on its

chemical identity and known biological effects.
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Property Value

IUPAC Name

1-[4-chloro-3-(2,2,3,3,3-

pentafluoropropoxymethyl)phenyl]-5-phenyl-1H-

1,2,4-triazole-3-carboxamide

Chemical Formula C₁₉H₁₄ClF₅N₄O₂

CAS Number 119126-15-7

Molar Mass 460.79 g/mol

Chemical Structure

A substituted phenyl ring linked to a 1,2,4-

triazole ring which contains a carboxamide

group and a phenyl group. The initial phenyl ring

is further substituted with a chlorine atom and a

pentafluoropropoxy methyl ether group.

Synthesis Pathway and Intermediates
Detailed, publicly available information regarding the specific commercial synthesis pathway of

Flupoxam, including precise reaction conditions, yields, and purification methods, is limited in

the scientific and patent literature. Constructing a complete and verified synthesis scheme with

experimental protocols is therefore not feasible at this time.

However, based on the general principles of synthetic organic chemistry and known reactions

for assembling similar molecular structures, a plausible, though unverified, retrosynthetic

analysis can be proposed. This would likely involve the synthesis of key intermediates followed

by their coupling to form the final Flupoxam molecule.

Hypothetical Retrosynthetic Approach

A logical disconnection approach to the synthesis of Flupoxam would suggest the formation of

the core triazole-carboxamide structure from key building blocks. The following diagram

illustrates a conceptual retrosynthetic analysis.
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Caption: A conceptual retrosynthetic pathway for Flupoxam.

Key Hypothetical Intermediates:

1-(4-chloro-3-(pentafluoropropoxymethyl)phenyl)hydrazine: This would be a crucial

intermediate, providing the substituted phenyl portion of the molecule. Its synthesis would

likely start from a commercially available chlorotoluene derivative, followed by functional

group manipulations to introduce the pentafluoropropoxy and hydrazine moieties.

Ethyl 2-oxo-2-phenylacetate (or a related derivative): This would serve as the precursor for

the C3 and C5 positions of the triazole ring, including the carboxamide and phenyl groups.

4-Chloro-3-(hydroxymethyl)aniline: A potential precursor for the introduction of the

pentafluoropropoxy ether side chain.

2,2,3,3,3-Pentafluoropropanol: The source of the fluorinated side chain.

Plausible Synthetic Steps (General Overview):

Synthesis of the Substituted Aniline: The synthesis would likely commence with a suitable

starting material like 4-chloro-3-methylaniline. The methyl group could be functionalized to a

hydroxymethyl group, which is then etherified with a pentafluoropropyl source (e.g.,

2,2,3,3,3-pentafluoropropyl bromide or tosylate) under basic conditions.

Formation of the Phenylhydrazine: The resulting substituted aniline would then be converted

to the corresponding phenylhydrazine derivative through diazotization followed by reduction.
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Triazole Ring Formation: The core 1,2,4-triazole ring could be constructed via a

condensation reaction between the synthesized phenylhydrazine and a suitable 1,3-

dicarbonyl compound or its equivalent, which would also incorporate the phenyl and

carboxamide functionalities. This is a common method for the synthesis of substituted

triazoles.

Experimental Protocols
Due to the lack of specific published synthesis procedures for Flupoxam, detailed experimental

protocols with precise quantities, reaction times, temperatures, and purification methods cannot

be provided. The development of such a protocol would necessitate extensive laboratory

research and optimization.

Quantitative Data
Similarly, without access to specific experimental data from the synthesis of Flupoxam, a table

of quantitative data (e.g., reaction yields, purity of intermediates, spectroscopic data) cannot be

compiled.

Conclusion
Flupoxam is a potent herbicide with a well-defined chemical structure and mechanism of

action. While a detailed, step-by-step synthesis pathway with accompanying experimental data

is not publicly available, a plausible synthetic route can be hypothesized based on established

organic chemistry principles. The development of a robust and efficient synthesis is a critical

aspect of the commercial production of any agrochemical. Further research and disclosure in

the scientific or patent literature would be required to provide a definitive and in-depth guide to

the synthesis of Flupoxam.

To cite this document: BenchChem. [Flupoxam synthesis pathway and intermediates].
BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b1168991?utm_src=pdf-body
https://www.benchchem.com/product/b1168991?utm_src=pdf-body
https://www.benchchem.com/product/b1168991?utm_src=pdf-body
https://www.benchchem.com/product/b1168991?utm_src=pdf-body
https://www.benchchem.com/product/b1168991#flupoxam-synthesis-pathway-and-intermediates
https://www.benchchem.com/product/b1168991#flupoxam-synthesis-pathway-and-intermediates
https://www.benchchem.com/product/b1168991#flupoxam-synthesis-pathway-and-intermediates
https://www.benchchem.com/product/b1168991#flupoxam-synthesis-pathway-and-intermediates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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